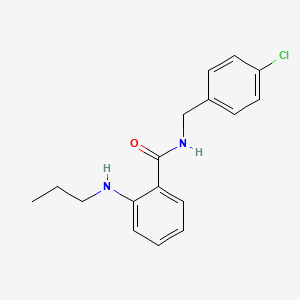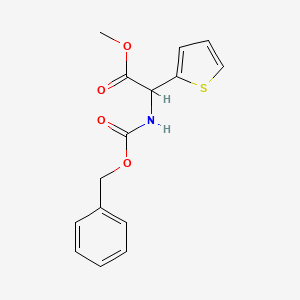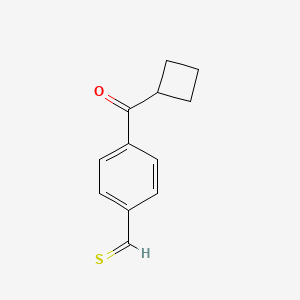
4-(Cyclobutanecarbonyl)thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclobutanecarbonyl)thiobenzaldehyde is an organic compound that features a cyclobutanecarbonyl group attached to a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutanecarbonyl)thiobenzaldehyde typically involves the reaction of cyclobutanecarbonyl chloride with thiobenzaldehyde. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. A common method involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also help in monitoring and optimizing the reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutanecarbonyl)thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thioalcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiobenzaldehyde group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioalcohols.
Substitution: Various substituted thiobenzaldehyde derivatives.
Scientific Research Applications
4-(Cyclobutanecarbonyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclobutanecarbonyl)thiobenzaldehyde involves its interaction with various molecular targets. The thiobenzaldehyde moiety can act as a nucleophile, participating in various chemical reactions. The cyclobutanecarbonyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiobenzaldehyde: Similar in structure but lacks the cyclobutanecarbonyl group.
Cyclobutanecarbonyl chloride: Contains the cyclobutanecarbonyl group but lacks the thiobenzaldehyde moiety.
Cyclobutanecarboxylic acid: Similar in structure but contains a carboxylic acid group instead of the thiobenzaldehyde moiety.
Uniqueness
4-(Cyclobutanecarbonyl)thiobenzaldehyde is unique due to the presence of both the cyclobutanecarbonyl and thiobenzaldehyde groups. This combination imparts unique reactivity and stability, making it a valuable compound in various chemical reactions and applications.
Properties
Molecular Formula |
C12H12OS |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
4-(cyclobutanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C12H12OS/c13-12(10-2-1-3-10)11-6-4-9(8-14)5-7-11/h4-8,10H,1-3H2 |
InChI Key |
JHUWYGPWVNYRDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
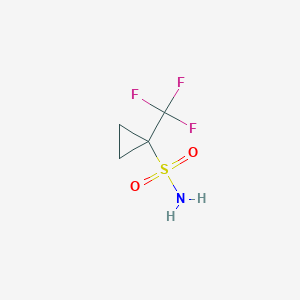
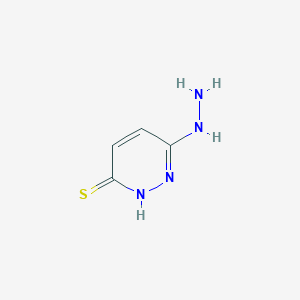
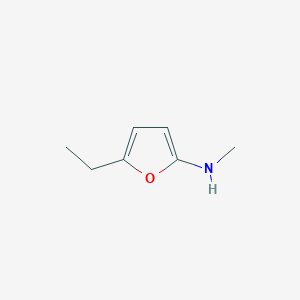
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
